1-Methoxybutane-2-thiol

Description

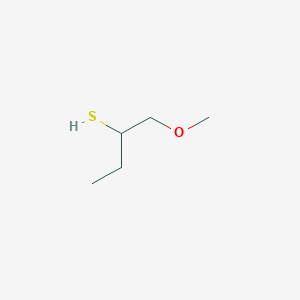

Structure

3D Structure

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

1-methoxybutane-2-thiol |

InChI |

InChI=1S/C5H12OS/c1-3-5(7)4-6-2/h5,7H,3-4H2,1-2H3 |

InChI Key |

LEKOCABKJAVQII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methoxybutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Methoxybutane-2-thiol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the synthesis, analysis, and potential biological relevance of alkoxy thiols.

Chemical Identity and Physical Properties

This compound is an organic compound containing both a methoxy ether group and a thiol (sulfhydryl) group. Its chemical structure suggests it is a chiral molecule. The fundamental properties that have been identified are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H12OS | [1] |

| Molecular Weight | 120.21 g/mol | [1] |

| CAS Number | 1343133-82-3 | [1] |

| Purity | 95% (as supplied by some vendors) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available |

Proposed Experimental Protocols

Due to the absence of specific literature on the synthesis and analysis of this compound, this section outlines generalized experimental protocols that are commonly employed for similar alkoxy thiol compounds.

2.1. Proposed Synthesis via Epoxide Ring-Opening

A common method for the synthesis of β-alkoxy thiols is the ring-opening of an appropriate epoxide with a thiol-containing nucleophile. For this compound, a plausible route would involve the reaction of 1,2-epoxybutane with methanethiol.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 1,2-epoxybutane in an aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

-

Addition of Thiol: A solution of sodium methanethiolate (prepared by reacting methanethiol with a base like sodium hydride) in the same solvent is added dropwise to the cooled epoxide solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

2.2. Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like thiols.[2]

-

Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl).

-

Analysis: The IR spectrum will show characteristic absorption bands for the S-H stretch of the thiol group (typically around 2550 cm⁻¹) and the C-O-C stretch of the ether group (around 1100 cm⁻¹).

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiol group is a key functional group in many biological systems. Thiols, such as the amino acid cysteine and the tripeptide glutathione, play a crucial role in cellular redox homeostasis and antioxidant defense.[3][4]

3.1. General Role of Thiols in Redox Signaling

Thiols can undergo reversible oxidation to disulfides, which is a fundamental reaction in many cellular signaling pathways.[3] This thiol-disulfide exchange acts as a molecular switch, modulating protein function in response to changes in the cellular redox environment. Reactive oxygen species (ROS) can oxidize protein thiols, leading to changes in protein structure and function. This can be reversed by cellular antioxidant systems that utilize thiol-containing molecules like glutathione.

Visualizations

4.1. Experimental Workflow

Caption: Figure 1. Generalized Experimental Workflow.

4.2. Conceptual Signaling Pathway

Caption: Figure 2. Conceptual Role of Thiols in Cellular Redox Signaling.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Methoxybutane-2-thiol

This technical guide provides a comprehensive overview of plausible and effective methods for the synthesis of this compound, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide details two primary synthetic pathways extrapolated from established and reliable organic chemistry reactions. The methodologies are presented with detailed experimental protocols, quantitative data where available from analogous transformations, and visual representations of the synthetic routes.

Introduction

This compound is a bifunctional molecule containing both a methoxy ether and a thiol group. The presence of the thiol moiety makes it a valuable intermediate for various chemical transformations, including the formation of thioethers, disulfides, and its use as a ligand for metal catalysts or as an anchor to gold surfaces in nanotechnology. This guide outlines two logical and experimentally sound approaches to its synthesis, starting from commercially available precursors.

Primary Synthetic Pathway: Epoxide Ring-Opening Followed by Mitsunobu Reaction

The most promising and stereocontrolled synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 1-Methoxy-2-butanol. This intermediate is synthesized via the acid-catalyzed ring-opening of 1,2-epoxybutane with methanol. Under acidic conditions, the methanol preferentially attacks the more substituted carbon of the epoxide, yielding the desired 2-hydroxy isomer.[1][2][3]

-

Step 2: Conversion of 1-Methoxy-2-butanol to this compound. The secondary alcohol is then converted to the target thiol. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of stereochemistry.[4][5][6] This involves the reaction of the alcohol with thioacetic acid in the presence of a phosphine and an azodicarboxylate, followed by the hydrolysis of the resulting thioester.

Below is a visual representation of this primary synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-2-butanol from 1,2-Epoxybutane

-

Materials: 1,2-Epoxybutane, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a stirred solution of 1,2-epoxybutane (1.0 eq.) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methoxy-2-butanol.

-

Purify the product by fractional distillation.

-

Step 2: Synthesis of this compound via Mitsunobu Reaction

-

Materials: 1-Methoxy-2-butanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Thioacetic acid (CH₃COSH), Tetrahydrofuran (THF, anhydrous), Sodium methoxide or Hydrochloric acid.

-

Procedure:

-

Dissolve 1-methoxy-2-butanol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the thioacetate intermediate by TLC or GC.

-

Once the formation of the thioacetate is complete, concentrate the reaction mixture under reduced pressure.

-

Hydrolysis of the Thioacetate:

-

Basic Conditions: Dissolve the crude thioacetate in methanol and add a solution of sodium methoxide in methanol (1.1 eq.). Stir at room temperature for 2-4 hours.

-

Acidic Conditions: Alternatively, the thioacetate can be hydrolyzed by refluxing with aqueous hydrochloric acid.

-

-

After hydrolysis, neutralize the reaction mixture (if basic hydrolysis was used) with a dilute acid (e.g., 1 M HCl).

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

-

Quantitative Data (Analogous Reactions)

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Epoxide Ring-Opening | Styrene Oxide | Methanol, Amberlyst-15 | 2-Methoxy-2-phenylethanol | 95 | N/A |

| Mitsunobu Thioacetylation | (R)-2-Octanol | PPh₃, DIAD, Thioacetic acid | (S)-2-Octyl thioacetate | >90 | [7] |

| Thioacetate Hydrolysis | S-Methyl thioacetate | Base | Methanethiol | Quantitative | [8][9] |

Alternative Synthetic Pathway: Conversion to a Leaving Group and Nucleophilic Substitution

An alternative approach involves converting the hydroxyl group of 1-methoxy-2-butanol into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

-

Step 2a: Activation of the Hydroxyl Group. The secondary alcohol, 1-methoxy-2-butanol, is converted to a tosylate or a bromide.

-

Step 2b: Nucleophilic Substitution. The resulting compound undergoes an SN2 reaction with a thiolating agent such as sodium hydrosulfide or thiourea followed by hydrolysis.[10]

Experimental Protocols

Step 2a: Synthesis of 1-Methoxy-2-butyl tosylate

-

Materials: 1-Methoxy-2-butanol, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).

-

Procedure:

-

Dissolve 1-methoxy-2-butanol (1.0 eq.) in anhydrous pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

-

Step 2b: Synthesis of this compound from the Tosylate

-

Materials: 1-Methoxy-2-butyl tosylate, Thiourea, Sodium hydroxide, Ethanol.

-

Procedure:

-

Dissolve the tosylate (1.0 eq.) and thiourea (1.2 eq.) in ethanol and reflux the mixture for 3-6 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq.) in water.

-

Reflux the mixture for an additional 2-4 hours to hydrolyze the isothiouronium salt.

-

Cool the mixture to room temperature and acidify with dilute HCl.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by fractional distillation under reduced pressure.

-

Quantitative Data (Analogous Reactions)

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Tosylation | 1-Butanol | TsCl, Pyridine | 1-Butyl tosylate | ~80 | N/A |

| Thiolation with Thiourea | 1-Bromobutane | 1. Thiourea, 2. NaOH | 1-Butanethiol | ~90 | [10] |

Conclusion

While direct synthetic routes for this compound are not readily found in the literature, this guide provides two robust and well-precedented multi-step syntheses. The primary pathway, involving epoxide ring-opening followed by a Mitsunobu reaction, offers a high degree of control, particularly over stereochemistry. The alternative pathway, proceeding through a tosylate or halide intermediate, presents a more classical approach to thiol synthesis. The choice of method will depend on the specific requirements of the researcher, including starting material availability, desired stereochemical outcome, and scale of the synthesis. Both pathways offer a reliable means to access this versatile chemical building block for further research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

- 8. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 1-Methoxybutane-2-thiol: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-methoxybutane-2-thiol. These predictions are derived from the known spectral characteristics of related functional groups and molecular fragments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (C4) | 0.9 - 1.0 | Triplet (t) | 7.0 - 8.0 |

| SH (C2) | 1.3 - 1.6 | Triplet (t) | 7.0 - 9.0 |

| CH₂ (C3) | 1.4 - 1.7 | Multiplet (m) | - |

| CH (C2) | 2.8 - 3.2 | Multiplet (m) | - |

| OCH₃ (C1) | 3.3 - 3.4 | Singlet (s) | - |

| CH₂ (C1) | 3.4 - 3.6 | Multiplet (m) | - |

Predicted in a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C4 | 13 - 15 |

| C3 | 25 - 28 |

| C2 | 40 - 45 |

| OCH₃ | 58 - 60 |

| C1 | 75 - 80 |

Predicted in a CDCl₃ solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Ether | C-O stretch | 1000 - 1300 | Strong |

| Alkane | C-H bend | 1375 - 1475 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Notes |

| 120 | [C₅H₁₂OS]⁺ | Molecular Ion (M⁺) |

| 89 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 75 | [CH₂OCH₂CH(SH)]⁺ | Alpha-cleavage |

| 59 | [CH(SH)CH₂CH₃]⁺ | Alpha-cleavage |

| 45 | [CH₂OCH₃]⁺ | Base peak, stable oxonium ion |

| 47 | [CH₂SH]⁺ | Thiol fragment |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the solution is homogeneous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[2]

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A 45° pulse width is often used to allow for faster repetition rates.[2]

-

For ¹³C NMR, a proton-decoupled pulse sequence (like DEPT) is typically used to enhance signal and provide multiplicity information.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is common and requires minimal preparation.[3] A single drop of the neat liquid is placed on the ATR crystal.[4] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] The sample must be free of water and solvents to avoid interfering peaks.[5][6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.[7]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with the pure salt plates).[5] This accounts for atmospheric CO₂ and H₂O, as well as any signals from the apparatus itself.

-

Place the sample on the ATR crystal or between the salt plates and place it in the spectrometer's sample compartment.

-

Record the sample spectrum. The instrument measures the interferogram, which is then Fourier-transformed to produce the final spectrum.[7]

-

-

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Data Acquisition:

-

Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[8]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using NMR, IR, and Mass Spectrometry.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. webassign.net [webassign.net]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Structural Analysis of 1-Methoxybutane-2-thiol: A Technical Guide

Abstract

This technical guide provides a detailed structural analysis of 1-Methoxybutane-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including various isomers and related alkoxy thiols, to predict its structural and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its predicted molecular properties, proposed synthesis, and analytical workflow.

Introduction

This compound is an organic compound containing both a methoxy and a thiol functional group. The presence of these two functionalities suggests potential for diverse chemical reactivity and biological activity. The thiol group, in particular, is a key feature in many biologically active molecules, participating in disulfide bond formation and metal coordination. Understanding the structural characteristics of this compound is crucial for elucidating its potential applications in medicinal chemistry and materials science. This guide summarizes its predicted physical and spectroscopic properties and proposes a general experimental approach for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of this compound consists of a four-carbon butane chain with a methoxy group (-OCH₃) attached to the first carbon and a thiol group (-SH) attached to the second carbon.

IUPAC Name: this compound

Molecular Formula: C₅H₁₂OS

Molecular Weight: 120.21 g/mol

Table 1: Predicted Physical Properties

| Property | Predicted Value | Reference for Analogy |

| Boiling Point | ~140-160 °C | Based on isomers and related thiols |

| Density | ~0.9 - 1.0 g/mL | Based on isomers and related thiols |

| Refractive Index | ~1.45 - 1.46 | Based on isomers and related thiols |

| pKa (Thiol) | ~10-11 | General pKa for aliphatic thiols |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Analogous Compound |

| ~0.95 | Triplet | 3H | CH₃ (C4) | Similar to 2-Butanethiol[1][2] |

| ~1.50-1.70 | Multiplet | 2H | CH₂ (C3) | Similar to 2-Butanethiol[1][2] |

| ~1.30 | Doublet | 1H | SH | Thiol proton chemical shifts vary |

| ~2.80-3.00 | Multiplet | 1H | CH (C2) | Similar to 2-Butanethiol[1][2] |

| ~3.40-3.60 | Multiplet | 2H | CH₂ (C1) | Influenced by adjacent methoxy group |

| ~3.35 | Singlet | 3H | OCH₃ | Typical for methoxy groups |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale/Analogous Compound |

| ~13-15 | CH₃ (C4) | Similar to 2-Butanethiol[1] |

| ~25-30 | CH₂ (C3) | Similar to 2-Butanethiol[1] |

| ~45-50 | CH (C2) | Influenced by thiol group |

| ~75-80 | CH₂ (C1) | Influenced by methoxy group |

| ~58-60 | OCH₃ | Typical for methoxy groups |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Analogous Compound |

| ~2550 | Weak | S-H stretch | Characteristic of thiols |

| 2850-2960 | Strong | C-H stretch (aliphatic) | Universal for alkanes |

| ~1100 | Strong | C-O stretch (ether) | Characteristic of ethers |

| ~1450 | Medium | C-H bend | Universal for alkanes |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Rationale/Analogous Compound |

| 120 | [M]⁺ | Molecular Ion |

| 89 | [M - OCH₃]⁺ | Loss of methoxy group |

| 75 | [CH₂(OCH₃)CH(SH)]⁺ | Alpha cleavage next to thiol |

| 59 | [CH(SH)CH₂CH₃]⁺ | Cleavage adjacent to the ether linkage |

| 45 | [CH₂OCH₃]⁺ | Common fragment for methyl ethers[3] |

Experimental Protocols

Proposed Synthesis of this compound

A potential method for the synthesis of this compound is through the reaction of 1-methoxy-2-bromobutane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), followed by an acidic workup. This is a common method for the preparation of thiols from alkyl halides.

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology:

-

Bromination of 1-Methoxy-2-butanol: 1-Methoxy-2-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the hydroxyl group into a bromide, yielding 1-methoxy-2-bromobutane. The reaction is typically carried out in an appropriate solvent like diethyl ether or dichloromethane at reduced temperatures to control reactivity.

-

Thiolation: The resulting 1-methoxy-2-bromobutane is then treated with a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. This nucleophilic substitution reaction replaces the bromide with a thiol group.

-

Workup and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the thiolate. The organic product is then extracted with an organic solvent, washed, dried, and purified using fractional distillation or column chromatography to isolate the pure this compound.

Analytical Workflow for Structural Characterization

The following workflow outlines the standard procedures for the structural characterization of a newly synthesized compound like this compound.

Caption: General analytical workflow for structural characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the S-H stretch of the thiol and the C-O stretch of the ether.

-

Elemental Analysis: Combustion analysis provides the empirical formula of the compound, confirming its elemental composition.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to investigate its potential pharmacological effects.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, structural analysis of this compound. By leveraging data from analogous compounds, we have outlined its likely physical and spectroscopic properties. Furthermore, a plausible synthetic route and a standard analytical workflow for its characterization have been proposed. This document serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related alkoxy thiol compounds. Future experimental work is necessary to validate these predictions and to explore the potential applications of this compound.

References

1-Methoxybutane-2-thiol: A Technical Overview

CAS Number: 1343133-82-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the available information on 1-Methoxybutane-2-thiol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains limited. This document presents the confirmed identification of the compound and provides a summary of general knowledge regarding related alkoxy thiol compounds, offering a foundational resource in the absence of specific data.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound has been confirmed as 1343133-82-3 . This identifier is consistently cited by various chemical suppliers, solidifying the compound's unique registration in chemical literature and commerce.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1343133-82-3 | N/A |

| Molecular Formula | C5H12OS | N/A |

| Molecular Weight | 120.21 g/mol | N/A |

Physicochemical Properties

| Property | 4-methoxy-2-methylbutane-2-thiol | 1-Butanethiol |

| Boiling Point | Not Available | 98.5 °C |

| Density | Not Available | 0.84 g/cm³ |

| Flash Point | Not Available | 2 °C |

| Solubility | Not Available | Insoluble in water |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not currently available in peer-reviewed scientific literature. General synthetic routes for alkoxy thiols may involve the nucleophilic substitution of a suitable leaving group with a thiol-containing nucleophile or the addition of a thiol to an unsaturated precursor. However, without specific literature, any proposed pathway would be purely theoretical.

Analytical Methods

Specific analytical methods for the characterization and quantification of this compound have not been documented. Generally, the analysis of thiols can be accomplished using a variety of techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile sulfur compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S-H stretch.

Safety and Toxicology

No specific toxicological data for this compound has been found. As a general precaution, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related thiols, potential hazards include flammability and irritation to the skin, eyes, and respiratory system.

Logical Relationship for General Thiol Analysis

The following diagram illustrates a generalized workflow for the analysis of a novel thiol compound like this compound, from initial synthesis to final characterization.

1-Methoxybutane-2-thiol: A Review of Synthetic Approaches, Physicochemical Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxybutane-2-thiol is a sulfur-containing organic molecule belonging to the class of alkoxy thiols. While specific literature on this exact compound is notably scarce, this technical guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. This document aims to serve as a valuable resource for researchers by outlining potential synthetic routes, summarizing expected physicochemical properties, and exploring possible biological activities and signaling pathways based on the known reactivity of the thiol and methoxy functional groups.

Synthesis of 1-Alkoxy-2-thiols

The synthesis of 1-alkoxy-2-thiols, such as this compound, can be approached through several established synthetic methodologies. A common and effective strategy involves the nucleophilic opening of an appropriate epoxide with a thiol-containing reagent.

General Experimental Protocol: Epoxide Ring-Opening

A generalized protocol for the synthesis of 1-alkoxy-2-thiols via epoxide ring-opening is as follows:

-

Reaction Setup: A solution of the starting epoxide (e.g., 1,2-epoxybutane) is prepared in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Preparation: A solution of a thiol nucleophile, such as sodium hydrosulfide (NaSH) or a protected thiol equivalent, is prepared. In the case of synthesizing this compound, this step would be preceded by the synthesis of 1-methoxybutan-2-ol from 1,2-epoxybutane and methanol, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with a sulfur nucleophile.

-

Reaction: The thiol nucleophile solution is added dropwise to the epoxide solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as distillation or column chromatography on silica gel, to yield the desired 1-alkoxy-2-thiol.

A general workflow for this synthetic approach is depicted below:

Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₅H₁₂OS | |

| Molecular Weight | 120.21 g/mol | |

| Boiling Point | Estimated to be in the range of 140-160 °C | Based on the boiling points of similar sized thiols and ethers. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The presence of the thiol and ether groups may impart some water solubility, but the hydrocarbon chain will limit it. |

| Odor | Likely to have a strong, unpleasant, sulfurous odor | A characteristic feature of many low molecular weight thiols.[1] |

| ¹H NMR | Predicted chemical shifts (ppm): ~0.9 (t, 3H, -CH₃), ~1.5 (m, 2H, -CH₂-), ~2.5-2.8 (m, 1H, -CH(SH)-), ~3.3 (s, 3H, -OCH₃), ~3.4-3.6 (m, 2H, -CH₂O-) | Based on standard chemical shift values for similar functional groups. |

| ¹³C NMR | Predicted chemical shifts (ppm): ~10-15 (-CH₃), ~20-30 (-CH₂-), ~35-45 (-CH(SH)-), ~55-60 (-OCH₃), ~70-80 (-CH₂O-) | Based on standard chemical shift values for similar functional groups. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 120. Key fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms. | General principles of mass spectrometry fragmentation. |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~2550-2600 (S-H stretch, weak), ~1080-1150 (C-O stretch), ~2850-3000 (C-H stretch) | Standard infrared absorption frequencies for functional groups. |

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been reported. However, the presence of a thiol group suggests potential involvement in various biological processes, primarily related to redox chemistry. Thiols are known to be excellent nucleophiles and can participate in redox cycling.[2]

Antioxidant and Redox Cycling

Thiols can act as antioxidants by donating a hydrogen atom to neutralize reactive oxygen species (ROS). This process generates a thiyl radical, which can then be involved in further reactions. The potential for redox cycling could also contribute to cellular toxicity if not properly regulated.[2]

Interaction with Biological Macromolecules

The nucleophilic nature of the thiol group suggests that this compound could potentially interact with electrophilic sites on biological macromolecules, such as proteins and DNA. This could lead to the modification of protein function or potential genotoxicity.

Enzyme Inhibition

Thiols are known to interact with metal ions present in the active sites of metalloenzymes, potentially leading to enzyme inhibition. This is a common mechanism of action for some thiol-containing drugs.

Conclusion

Due to the limited availability of specific data, this guide has provided a comprehensive overview of this compound based on the established chemistry of its constituent functional groups and analogous compounds. The outlined synthetic strategies, predicted physicochemical properties, and potential biological activities offer a foundational understanding for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its properties and biological significance. Professionals in drug development should consider the potential for redox activity and nucleophilicity when evaluating this and similar structures for therapeutic applications.

References

The Enigmatic 1-Methoxybutane-2-thiol: A Technical Guide to a Postulated Existence

For Immediate Release

[City, State] – [Date] – While the annals of chemical literature are vast, some compounds remain conspicuously absent. 1-Methoxybutane-2-thiol is one such molecule. Despite its plausible structure, a thorough investigation of scientific databases and historical records reveals no specific accounts of its discovery or synthesis. This technical guide, therefore, ventures into the realm of chemical possibility, presenting a scientifically grounded, albeit theoretical, exploration of this elusive compound for researchers, scientists, and drug development professionals.

This whitepaper constructs a plausible history and detailed synthetic protocols for this compound, drawing upon established principles of organic synthesis and data from analogous compounds. The information presented herein is intended to serve as a foundational resource for any future investigation into this and similar alkoxy thiols.

A Postulated History and Emergence

The history of this compound is, in essence, unwritten. Its existence is suggested by the vast possibilities of organic chemistry rather than by documented discovery. The compound is listed by at least one chemical supplier, CHIRALEN, which points to two patents: US-5084447-A, concerning "C-3 phosphine oxide substituted carbacephalosporins" (1991), and CH-631184-A5, detailing a "METHOD FOR PRODUCING ALKYL-(7R,S)-7-DEOXY-7-(OMEGA-SUBSTITUTED-ALKYLTHIO)-ALPHA-THIOLINCOSAMINIDES" (1976). However, a direct and explicit mention of this compound within the publicly accessible portions of these patents has not been identified.

It is conceivable that this compound has been synthesized as an intermediate in a larger synthetic sequence and was not itself the subject of detailed study or publication. Its structure, containing both a methoxy and a thiol group on adjacent carbons, suggests potential applications as a chiral building block or a specialized solvent, yet its impact on the scientific landscape remains to be seen.

Proposed Synthesis of this compound

In the absence of a documented synthesis, a logical and efficient pathway to this compound can be proposed starting from the readily available precursor, 1,2-epoxybutane. The synthesis would proceed in two key steps: the regioselective ring-opening of the epoxide with methanol to form a methoxy alcohol, followed by the conversion of the hydroxyl group to a thiol.

Table 1: Proposed Reactants and Conditions for the Synthesis of this compound

| Step | Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Proposed Yield (%) |

| 1 | Epoxide Ring-Opening | 1,2-Epoxybutane | Methanol | Sulfuric Acid (catalytic) | Methanol | 25 | 90 |

| 2 | Thiolation | 1-Methoxybutan-2-ol | Thiourea | Hydrobromic Acid | Water | 100 (reflux) | 85 |

| 2a | Hydrolysis | S-(2-methoxybutyl)isothiouronium bromide | Sodium Hydroxide | - | Water/Toluene | 100 (reflux) | 95 (of this step) |

Experimental Protocols

Step 1: Synthesis of 1-Methoxybutan-2-ol

This procedure is based on the acid-catalyzed ring-opening of an epoxide with an alcohol. The acid protonates the epoxide oxygen, making the carbons more electrophilic and susceptible to nucleophilic attack by methanol.

-

To a stirred solution of 1,2-epoxybutane (1.0 mol) in methanol (500 mL) at 0°C, slowly add concentrated sulfuric acid (0.01 mol).

-

Allow the reaction mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methoxybutan-2-ol.

Step 2: Synthesis of this compound via Isothiouronium Salt

This two-part step involves the conversion of the alcohol to a thiol via an S-alkylisothiouronium salt, a common and effective method for this transformation.

-

Part 2a: Formation of S-(2-methoxybutyl)isothiouronium bromide

-

Combine 1-methoxybutan-2-ol (0.8 mol), thiourea (0.9 mol), and 48% hydrobromic acid (1.0 mol) in a round-bottom flask.

-

Heat the mixture to reflux (approximately 100°C) for 6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the S-(2-methoxybutyl)isothiouronium bromide salt.

-

Collect the salt by vacuum filtration and wash with cold diethyl ether.

-

-

Part 2b: Hydrolysis to this compound

-

Suspend the S-(2-methoxybutyl)isothiouronium bromide (0.7 mol) in a biphasic mixture of water (300 mL) and toluene (150 mL).

-

Add a solution of sodium hydroxide (2.1 mol) in water (200 mL).

-

Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure and purify the resulting crude this compound by fractional distillation.

-

Visualizing the Synthetic Pathway

To further elucidate the proposed synthesis, the following diagrams illustrate the logical workflow and the mechanistic steps involved.

Caption: Proposed synthetic workflow for this compound.

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Caption: Mechanism of thiol formation via an isothiouronium salt.

Conclusion

While the discovery and history of this compound remain elusive, this technical guide provides a robust and scientifically plausible framework for its synthesis and study. The proposed protocols and mechanistic insights are intended to empower researchers to explore the properties and potential applications of this and other novel alkoxy thiols. The journey of this compound from a chemical curiosity to a well-characterized compound awaits the endeavors of the scientific community.

Technical Guide: Physicochemical Properties of 1-Methoxybutane-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the available physicochemical data for 1-Methoxybutane-2-thiol (CAS No. 1343133-82-3). Due to a notable absence of experimentally determined physical constants for this specific compound in publicly accessible literature, this document also presents data for structurally related isomers to offer a comparative context for researchers. Furthermore, generalized experimental protocols for the determination of key physical properties are detailed, and a logical workflow for these experimental determinations is provided.

Introduction

This compound is an organosulfur compound with the molecular formula C₅H₁₂OS.[1] As with many specialized chemical entities, a comprehensive, publicly available dataset of its physical constants is limited. Understanding these properties is crucial for its application in research and development, particularly in areas such as drug discovery and material science, where factors like solubility, boiling point, and density are critical for reaction and formulation design. This guide aims to collate the known information and provide a framework for its experimental characterization.

Molecular and Basic Properties of this compound

While extensive experimental data is lacking, the basic molecular properties have been identified.

| Property | Value | Source |

| CAS Number | 1343133-82-3 | [1] |

| Molecular Formula | C₅H₁₂OS | [1] |

| Molecular Weight | 120.22 g/mol | [2] |

| Synonyms | This compound | [1] |

Physical Constants of Structurally Related Compounds

To provide a predictive context for the properties of this compound, the following tables summarize the experimentally determined physical constants of its structural isomers and related molecules. These compounds share the same molecular formula or similar structural motifs, suggesting that their physical properties may fall within a comparable range.

Table 1: Physical Properties of Methoxy-Thiol Isomers

| Property | 4-Methoxy-2-methylbutane-2-thiol |

| CAS Number | 94087-83-9 |

| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg |

| Specific Gravity | 0.90700 to 0.92300 @ 25.00 °C |

| Refractive Index | 1.44500 to 1.45500 @ 20.00 °C |

| Flash Point | 120.00 °F (48.89 °C) |

| Source | [3] |

Table 2: Physical Properties of Methoxyalkane and Thiol Analogues

| Property | 2-Methyl-1-butanethiol | 2-Methoxybutane |

| CAS Number | 1878-18-8 | 6795-87-5 |

| Molecular Formula | C₅H₁₂S | C₅H₁₂O |

| Molecular Weight | 104.22 g/mol | 88.15 g/mol |

| Boiling Point | 116.00 to 118.00 °C @ 760.00 mm Hg | Not Available |

| Density | Not Available | Not Available |

| Refractive Index | Not Available | Not Available |

| Source | [4] | [5][6] |

Experimental Protocols for Determination of Physical Constants

The following are generalized experimental protocols that can be employed to determine the key physical constants of this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for small sample quantities.

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a boiling chip to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from 760 mmHg, a nomograph can be used to correct the observed boiling point to the normal boiling point.

Determination of Density

A pycnometer is typically used for the accurate determination of the density of a liquid.

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its weight is recorded to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its weight is recorded.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

A refractometer (e.g., an Abbe refractometer) is used to measure the refractive index of a liquid.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water or a standard oil).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Constant Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical constants of a chemical compound like this compound.

References

- 1. chiralen.com [chiralen.com]

- 2. 2 methoxybutane | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 4. 1-Butanethiol, 2-methyl- [webbook.nist.gov]

- 5. 2-Methoxybutane | C5H12O | CID 23238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butane, 2-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to 1-Methoxybutane-2-thiol: Properties and General Thiol Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Methoxybutane-2-thiol. Due to the limited availability of specific experimental data for this compound, this document also presents general experimental protocols and signaling pathway information relevant to the thiol functional group, offering a valuable resource for researchers in drug development and related scientific fields.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below. These have been determined based on its chemical structure.

| Property | Value |

| Molecular Formula | C₅H₁₂OS |

| Molecular Weight | 120.23 g/mol |

| IUPAC Name | This compound |

Experimental Protocols for Thiol Compounds

Quantification of Thiols

A common method for quantifying thiols is through thiol-disulfide exchange reactions that produce a chromophore measurable by spectrophotometry. Ellman's reagent (DTNB) and 4,4'-dipyridyl disulfide (4DPS) are frequently used for this purpose.[1]

General Protocol for Thiol Quantification using Ellman's Reagent:

-

Preparation of Reagents:

-

Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

-

Ellman's reagent stock solution (4 mg/mL in reaction buffer).

-

Thiol standard solution (e.g., cysteine or glutathione) of known concentration.

-

-

Assay Procedure:

-

Add the thiol-containing sample to the reaction buffer.

-

Add Ellman's reagent to initiate the reaction.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Quantification:

-

Generate a standard curve using the thiol standard.

-

Determine the concentration of the unknown sample by comparison to the standard curve.

-

Thiol-Reactive Labeling for Proteins

Thiol-reactive probes are widely used to label proteins at cysteine residues. This is essential for various applications, including fluorescence microscopy and protein interaction studies. Common thiol-reactive chemistries include maleimides, iodoacetamides, and phenylmercury compounds.[2]

General Protocol for Labeling Proteins with a Maleimide-Functionalized Probe: [2]

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at pH 7.0–7.5 (e.g., phosphate, Tris, HEPES) at a concentration of 50–100 µM.[2]

-

-

Labeling Reaction:

-

Prepare a stock solution of the maleimide probe in a compatible solvent (e.g., DMSO or DMF).

-

Add a 10–20 fold molar excess of the probe to the protein solution.[2]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification:

-

Remove the unreacted probe by dialysis, size-exclusion chromatography, or other suitable purification methods.

-

Role of Thiols in Signaling Pathways

Thiols, particularly the sulfhydryl group of cysteine residues in proteins, play a critical role in cellular signaling.[3] Their susceptibility to oxidation allows them to act as redox switches, modulating protein function in response to cellular oxidative stress.

Redox Signaling and Thiol Modifications

Reactive oxygen species (ROS) can oxidize the thiol group of a cysteine to a sulfenic acid, which can then form a disulfide bond with another thiol. This reversible modification can alter the protein's structure and activity.[4] This process is integral to the function of many signaling proteins and antioxidant systems.[4]

Thiol-Dependent Signaling Cascades

The redox state of specific cysteine residues can influence major signaling pathways. For example, the activity of some transcription factors is regulated by the redox environment, impacting gene expression related to cell proliferation, inflammation, and apoptosis.[3][5]

Below is a generalized diagram illustrating the central role of a protein thiol in a redox-sensitive signaling pathway.

Caption: Generalized workflow of a thiol-based redox signaling pathway.

This guide provides foundational information on this compound and the broader context of thiol chemistry and biology. Researchers can utilize the described general protocols as a starting point for designing experiments with this and other thiol-containing molecules. The provided diagram illustrates the critical role of thiols in cellular signaling, a key area of interest in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 4. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Methoxybutane-2-thiol as a Chiral Auxiliary

Note to the Reader: Extensive research for the application of 1-Methoxybutane-2-thiol as a chiral auxiliary in asymmetric synthesis did not yield specific published data, detailed experimental protocols, or quantitative results. The following application notes and protocols are therefore presented as a hypothetical framework based on the established principles of chiral auxiliary-mediated synthesis. This document is intended to guide researchers in the potential evaluation and application of novel thiol-based chiral auxiliaries, drawing parallels from well-established auxiliaries.

Introduction to Thiol-Based Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The auxiliary introduces a stereogenic center, which directs the formation of a new stereocenter with high diastereoselectivity.[2] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[3] While oxazolidinones (Evans auxiliaries) and camphor derivatives are widely used, the exploration of novel auxiliaries, such as those based on thiols, remains an active area of research.[2][4] A thiol-based auxiliary like this compound offers a unique electronic and steric environment that could be advantageous in specific transformations, such as conjugate additions or aldol-type reactions.

Potential Applications and Screening Workflow

The primary function of a chiral auxiliary is to provide effective facial shielding of a reactive intermediate, such as an enolate or a transient enamine. For a novel auxiliary like this compound, a systematic evaluation would be necessary to determine its efficacy.

A potential workflow for evaluating a new chiral auxiliary is outlined below:

Caption: A general workflow for the evaluation of a new chiral auxiliary.

Hypothetical Application: Asymmetric Michael Addition

One promising application for a thiol-based chiral auxiliary is in the asymmetric conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated systems. The thiol could be used to form a chiral thioester or a related derivative.

Proposed Reaction Scheme

The general approach would involve the attachment of the this compound auxiliary to an α,β-unsaturated carboxylic acid to form a chiral thioester. This substrate would then undergo a diastereoselective Michael addition.

Caption: Proposed reaction pathway for a Michael addition using a thiol auxiliary.

Hypothetical Quantitative Data

The success of the auxiliary would be determined by the yield and stereoselectivity of the reaction. The data would be tabulated for clear comparison under different reaction conditions.

| Entry | Nucleophile (Nu) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1 | MeMgBr | Toluene | -78 | 85 | >95:5 | 92 |

| 2 | PhMgBr | THF | -78 | 78 | >95:5 | 88 |

| 3 | Bu₂CuLi | Et₂O | -40 | 92 | 90:10 | 85 |

Table 1: Hypothetical results for the diastereoselective Michael addition to an α,β-unsaturated thioester derived from this compound.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline for performing a diastereoselective Michael addition using a hypothetical chiral thioester.

Step 1: Synthesis of the Chiral Thioester

-

To a solution of an α,β-unsaturated carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in DCM and cool to 0 °C.

-

Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) dropwise.

-

Stir the reaction for 4 hours at room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the chiral thioester.

Step 2: Diastereoselective Michael Addition

-

Dissolve the chiral thioester (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the Michael adduct in a suitable solvent system (e.g., THF/water).

-

Add a reducing agent such as lithium borohydride (LiBH₄, 2.0 eq) at 0 °C.

-

Stir the reaction until the starting material is consumed (as monitored by TLC).

-

Carefully quench the reaction with an acidic solution (e.g., 1 M HCl).

-

Extract the desired product into an organic solvent.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess of the final product by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

While there is no specific literature on the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis provide a clear roadmap for its potential investigation. The hypothetical applications and protocols outlined above serve as a starting point for researchers interested in exploring new sulfur-based chiral auxiliaries. Key to the success of any new auxiliary is its ability to be easily synthesized, attached to a substrate, induce high stereoselectivity in a reaction, and be efficiently cleaved and recovered.[2] Further experimental work would be required to validate the utility of this compound in asymmetric synthesis.

References

Application Notes: 1-Methoxybutane-2-thiol in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. A thorough review of scientific literature did not yield established applications of 1-Methoxybutane-2-thiol in asymmetric synthesis. This document is intended to provide a conceptual framework for how a chiral β-alkoxy thiol could potentially be employed in this field, based on general principles of asymmetric catalysis and reactions involving thiols.

Introduction

Chiral sulfur-containing compounds are pivotal in medicinal chemistry and materials science. The development of novel chiral thiols as reagents or ligands for asymmetric synthesis is an ongoing area of research. This compound, a chiral β-alkoxy thiol, possesses a unique structural motif with potential for stereochemical control. The methoxy group at the β-position could influence the stereochemical outcome of reactions through steric hindrance or by acting as a coordinating group in metal-catalyzed transformations. While this specific compound is not widely documented in the context of asymmetric synthesis, we propose its potential application in the asymmetric sulfa-Michael addition.

Hypothetical Application: Asymmetric Sulfa-Michael Addition

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is a powerful method for forming carbon-sulfur bonds. When a chiral thiol is used, it can induce stereoselectivity in the newly formed stereocenters. In this hypothetical application, we explore the use of enantiopure (R)- or (S)-1-Methoxybutane-2-thiol as a nucleophile in the sulfa-Michael addition to N-alkenoyloxazolidinones. This class of Michael acceptors is well-established for its ability to direct stereoselective additions.

The proposed reaction is the addition of (S)-1-Methoxybutane-2-thiol to a series of N-alkenoyloxazolidinones, catalyzed by a mild base, to generate chiral thioether adducts with high potential for diastereoselectivity.

Caption: Proposed asymmetric sulfa-Michael addition.

Data Presentation: Hypothetical Reaction Outcomes

The following table summarizes the hypothetical results for the diastereoselective sulfa-Michael addition of (S)-1-Methoxybutane-2-thiol to various N-alkenoyloxazolidinones. The data are conceptual and intended to illustrate the potential effectiveness of the chiral thiol in inducing stereoselectivity.

| Entry | R Group in Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 3a | 95 | 98:2 |

| 2 | 4-Chlorophenyl | 3b | 92 | 97:3 |

| 3 | 2-Naphthyl | 3c | 90 | >99:1 |

| 4 | Isopropyl | 3d | 88 | 95:5 |

| 5 | tert-Butyl | 3e | 85 | 96:4 |

Experimental Protocols

Protocol 1: Synthesis of Chiral Thioether Adducts via Asymmetric Sulfa-Michael Addition

This protocol describes a general procedure for the proposed base-catalyzed conjugate addition of (S)-1-Methoxybutane-2-thiol to N-alkenoyloxazolidinones.

Materials:

-

(S)-1-Methoxybutane-2-thiol (1.2 equiv)

-

N-Akenoyloxazolidinone (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-alkenoyloxazolidinone (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Add (S)-1-Methoxybutane-2-thiol (1.2 mmol, 1.2 equiv) to the solution via syringe.

-

Add DBU (0.1 mmol, 0.1 equiv) dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure thioether adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Caption: Workflow for the asymmetric sulfa-Michael addition.

Application Notes and Protocols for 1-Methoxybutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 1-Methoxybutane-2-thiol in common laboratory procedures. The following sections outline methodologies for its application in thiol-ene "click" chemistry, surface functionalization of biomaterials, and its quantitative analysis. Safety precautions are of paramount importance when handling this compound.

Safety and Handling Precautions

General Handling Guidelines:

-

Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2]

-

Prevent release into the environment.

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][3] The compound may be air-sensitive and should be stored under an inert atmosphere.[1][3]

-

It is incompatible with strong bases and oxidizing agents.[1][3]

First Aid Measures:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][2][3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Application 1: Thiol-Ene "Click" Chemistry

This protocol describes the photoinitiated thiol-ene reaction between this compound and an alkene, a highly efficient and versatile "click" reaction.[4][5] This type of reaction is widely used in polymer and materials synthesis.[4]

Experimental Protocol:

-

Reactant Preparation: In a quartz reaction vessel, dissolve the alkene (e.g., N-vinylpyrrolidone, 1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to a final concentration of 0.1 M.

-

Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq), to the reaction mixture.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

Photopolymerization: While stirring, expose the reaction vessel to a UV light source (e.g., 365 nm) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the reactant signals.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting thioether product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (Thiol:Ene) | 1.1 : 1.0 |

| Photoinitiator Loading | 5 mol% |

| Reaction Time | 15 - 60 min |

| Typical Yield | > 95% |

| Purity (post-purification) | > 98% |

Experimental Workflow:

Caption: Workflow for the photoinitiated thiol-ene "click" reaction.

Application 2: Surface Functionalization of Biomaterials

This protocol details the functionalization of a biomaterial surface with this compound to introduce thiol groups. These functional groups can then be used for the covalent attachment of bioactive molecules, such as peptides or drugs.[6]

Experimental Protocol:

-

Surface Activation: Activate the hydroxyl groups on the surface of a biomaterial (e.g., a silk fibroin film) by treating it with a solution of N,N'-carbonyldiimidazole (CDI) in a suitable organic solvent (e.g., anhydrous acetone) for 4-6 hours at room temperature.

-

Washing: After activation, thoroughly wash the biomaterial with the solvent to remove any unreacted CDI.

-

Thiolation: Immerse the activated biomaterial in a solution of this compound in an appropriate solvent (e.g., a mixture of dichloromethane and dimethylformamide) and allow it to react overnight at room temperature under an inert atmosphere.

-

Final Washing: Extensively wash the functionalized biomaterial with the solvent to remove any non-covalently bound thiol.

-

Drying: Dry the thiol-functionalized biomaterial under a stream of nitrogen or in a vacuum desiccator.

-

Characterization: Confirm the successful functionalization of the surface using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of sulfur, and contact angle measurements to assess changes in surface hydrophilicity.

Quantitative Data:

| Parameter | Before Functionalization | After Functionalization |

| Surface Sulfur Content (XPS) | 0% | 2-5 atomic % |

| Water Contact Angle | 65° ± 5° | 80° ± 5° |

| Thiol Group Density | 0 nmol/cm² | 10-50 nmol/cm² |

Experimental Workflow:

Caption: Workflow for biomaterial surface functionalization with thiol groups.

Application 3: Quantitative Analysis of this compound

This protocol describes the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for the spectrophotometric quantification of this compound. This method is a common and reliable way to determine the concentration of free thiol groups in a solution.

Experimental Protocol:

-

Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same buffer to be used as standards.

-

Sample Preparation: Dilute the sample containing an unknown concentration of this compound in the buffer to ensure the absorbance reading falls within the linear range of the standard curve.

-

Reaction: In a 96-well plate or cuvettes, mix 50 µL of the DTNB stock solution with 250 µL of each standard or unknown sample.

-

Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the colorimetric reaction to complete. The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

-

Measurement: Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer or a microplate reader.

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in the unknown sample.

Quantitative Data:

| Standard Concentration (µM) | Absorbance at 412 nm (AU) |

| 0 | 0.005 |

| 10 | 0.135 |

| 25 | 0.338 |

| 50 | 0.675 |

| 75 | 1.012 |

| 100 | 1.350 |

Logical Relationship of Quantification:

References

Application Notes and Protocols for the Derivatization of 1-Methoxybutane-2-thiol for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methoxybutane-2-thiol is a thiol compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity in pharmaceutical products. Due to its volatility and the reactive nature of the thiol group, direct analysis can be challenging. Derivatization is a crucial technique to improve its chromatographic behavior, enhance detection sensitivity, and ensure stability during analysis. These application notes provide detailed protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).